molecular formula C20H34O5 B1213199 8-iso Prostaglandin E1

8-iso Prostaglandin E1

Cat. No.: B1213199
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E1 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes . The reaction conditions typically require the presence of reactive oxygen species and free radicals to initiate the peroxidation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles of free radical-catalyzed peroxidation. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin E1 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized isoprostanes, while reduction can produce reduced forms of this compound .

Scientific Research Applications

8-iso Prostaglandin E1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    8-iso Prostaglandin F2α: Another isoprostane with similar potency and biological activity.

    Prostaglandin E2: A naturally occurring prostaglandin with distinct physiological roles.

    Prostaglandin F2α: Known for its role in smooth muscle contraction and other biological functions.

Uniqueness: 8-iso Prostaglandin E1 is unique due to its non-enzymatic origin and its role as a biomarker for oxidative stress. Unlike enzymatically produced prostaglandins, isoprostanes like this compound are formed through free radical-catalyzed peroxidation, making them valuable indicators of oxidative damage and stress .

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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